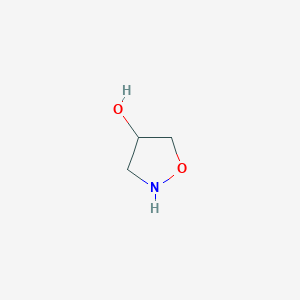
1,2-Oxazolidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Oxazolidin-4-ol: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest due to its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Oxazolidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-free domino annulation or Mannich reactions. These methods are favored due to their efficiency and high yields. Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed for large-scale production .
化学反应分析
Types of Reactions: 1,2-Oxazolidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
科学研究应用
1,2-Oxazolidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential antibacterial and antiviral properties.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Oxazolidin-4-ol involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The compound’s unique ring structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
相似化合物的比较
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.
Uniqueness: 1,2-Oxazolidin-4-ol is unique due to its specific ring structure and the presence of both hydroxyl and amine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1,2-oxazolidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJIHMTJCJDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412279-21-1 |
Source


|
| Record name | 1,2-oxazolidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)
![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)
![3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE](/img/structure/B2481794.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2481799.png)
![ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2481800.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2481805.png)
